molecular formula C53H79N13O11S2 B12387419 [Pmp1,Tyr(OEt)2] AVP

[Pmp1,Tyr(OEt)2] AVP

Cat. No.: B12387419
M. Wt: 1138.4 g/mol
InChI Key: RSLVVFFWBBEMTC-YVTRKGAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of [Pmp1,Tyr(OEt)2] AVP involves custom peptide synthesis techniques. The compound is synthesized by incorporating specific amino acid residues in a linear sequence. The reaction conditions typically involve the use of protecting groups to ensure the correct sequence and structure of the peptide. Industrial production methods for this compound are not widely documented, but they likely involve similar peptide synthesis techniques on a larger scale .

Chemical Reactions Analysis

[Pmp1,Tyr(OEt)2] AVP undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may lead to the cleavage of these bonds .

Scientific Research Applications

[Pmp1,Tyr(OEt)2] AVP has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study peptide synthesis and structure-activity relationships. In biology, it serves as a tool to investigate the role of vasopressin receptors in various physiological processes. In medicine, it is used in research to develop new therapeutic agents targeting vasopressin receptors .

Mechanism of Action

The mechanism of action of [Pmp1,Tyr(OEt)2] AVP involves its interaction with vasopressin receptors. By binding to these receptors, the compound acts as an antagonist, blocking the effects of endogenous vasopressin. This interaction affects various molecular targets and pathways, including those involved in water retention, blood pressure regulation, and social behavior .

Comparison with Similar Compounds

[Pmp1,Tyr(OEt)2] AVP is unique compared to other similar compounds due to its linear structure and specific amino acid sequence. Similar compounds include other vasopressin antagonists, such as this compound’s parent compound, arginine vasopressin, and other synthetic analogues. The uniqueness of this compound lies in its ability to retain antagonistic properties while exhibiting a distinct linear structure .

Properties

Molecular Formula

C53H79N13O11S2

Molecular Weight

1138.4 g/mol

IUPAC Name

(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide

InChI

InChI=1S/C53H79N13O11S2/c1-4-77-34-19-17-33(18-20-34)26-36(60-43(69)28-53(79)21-9-6-10-22-53)46(71)62-37(25-32-13-7-5-8-14-32)48(73)65-44(31(2)3)50(75)63-38(27-41(54)67)47(72)64-39(30-78)51(76)66-24-12-16-40(66)49(74)61-35(15-11-23-58-52(56)57)45(70)59-29-42(55)68/h5,7-8,13-14,17-20,31,35-40,44,78-79H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,73)(H4,56,57,58)/t35-,36+,37-,38-,39-,40-,44-/m0/s1

InChI Key

RSLVVFFWBBEMTC-YVTRKGAJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S

Origin of Product

United States

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